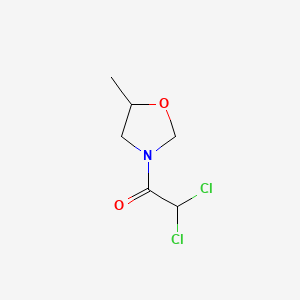
3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE is a chemical compound belonging to the class of oxazolidines It is characterized by the presence of a dichloroacetyl group and a methyl-substituted oxazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE typically involves the reaction of 5-methyl-1,3-oxazolidine with dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE undergoes various chemical reactions, including:
Substitution Reactions: The dichloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxazolidinone derivatives or reduction to yield less oxidized products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted oxazolidine derivatives can be formed.
Oxidation Products: Oxidation typically yields oxazolidinone derivatives.
Reduction Products: Reduction can lead to the formation of less oxidized oxazolidine compounds.
Wissenschaftliche Forschungsanwendungen
Herbicide Safening Applications
3-(Dichloroacetyl)-5-methyl-oxazolidine is primarily recognized for its role as a herbicide safener . Safeners are compounds that protect crops from the phytotoxic effects of herbicides, allowing for more effective weed control without harming the crop itself.
Case Studies and Findings
- Protective Effects on Maize : Research has demonstrated that this compound significantly reduces herbicidal injury in maize when used alongside chloroacetanilide herbicides like acetochlor. In laboratory studies, the application of this safener increased GST activity and glutathione levels, enhancing the plant's ability to detoxify harmful substances .
- Chiral Variants : The compound exists in various chiral forms, which exhibit differing biological activities. The R-isomer has been particularly noted for its effectiveness in enhancing GSH levels and GST activity, providing a protective effect against herbicides such as imazethapyr .
Agricultural Impact
The use of this compound as a safener has shown promising results across various crops:
- Crops Benefited : Studies indicate its effectiveness in protecting monocotyledonous crops like corn and sorghum, as well as dicotyledonous crops such as soybeans and cotton from herbicide-induced damage .
- Field Trials : Field trials have confirmed that the application of this compound can lead to improved crop yields by minimizing the negative impacts of herbicides while maintaining effective weed control strategies .
Potential Therapeutic Applications
While primarily studied for agricultural applications, there is emerging interest in exploring the medicinal properties of oxazolidine derivatives, including this compound.
Biological Activities
Research indicates that oxazolidines may possess various pharmacological activities:
- Antiviral Properties : Some derivatives have shown potential in inhibiting viral replication, particularly against HIV-1 strains. These compounds interfere with viral transcription processes, suggesting a possible avenue for therapeutic development .
- Antioxidant Activity : The compound's ability to enhance antioxidant enzyme activity in plants also raises questions about its potential use in human health contexts, where oxidative stress is a significant factor in various diseases .
Summary of Research Findings
Wirkmechanismus
The mechanism of action of 3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or antifungal effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dichloro-1-(2,2-dimethyl-5-(pyridin-3-yl)oxazolidin-3-yl)ethan-1-one: Similar structure but with a pyridinyl group instead of a methyl group.
2,2-Dichloro-1-(5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl)ethanone: Contains a furan ring instead of a methyl group.
Uniqueness
3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the oxazolidine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
104767-34-2 |
|---|---|
Molekularformel |
C6H9Cl2NO2 |
Molekulargewicht |
198.043 |
IUPAC-Name |
2,2-dichloro-1-(5-methyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C6H9Cl2NO2/c1-4-2-9(3-11-4)6(10)5(7)8/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
QOLMMFIIGRMSAP-UHFFFAOYSA-N |
SMILES |
CC1CN(CO1)C(=O)C(Cl)Cl |
Synonyme |
Oxazolidine, 3-(dichloroacetyl)-5-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















